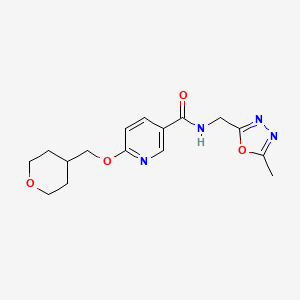

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-11-19-20-15(24-11)9-18-16(21)13-2-3-14(17-8-13)23-10-12-4-6-22-7-5-12/h2-3,8,12H,4-7,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDLGAWYPRVZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a 5-methyl-1,3,4-oxadiazol moiety and a tetrahydro-2H-pyran group linked to a nicotinamide core. This unique structure contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown significant bactericidal effects against various strains, including Staphylococcus spp. The mechanism of action is often attributed to the presence of functional groups that interfere with bacterial biofilm formation and gene transcription related to virulence factors .

Comparative Antimicrobial Efficacy

A comparative analysis of different oxadiazole derivatives has shown that some compounds exhibit superior activity compared to traditional antibiotics like ciprofloxacin. This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

| Compound | Activity Against Staphylococcus spp. | Reference |

|---|---|---|

| Compound A | Significant | |

| Compound B | Moderate | |

| N-(5-methyl...) | High |

Cytotoxicity Studies

Cytotoxicity testing is crucial for evaluating the safety profile of new compounds. In vitro studies have assessed the cytotoxic effects of this compound on various cell lines.

Results Summary

The compound demonstrated varying levels of cytotoxicity across different concentrations when tested on L929 cells. Notably, at lower concentrations, some derivatives resulted in increased cell viability, indicating potential as an anticancer agent.

| Concentration (µM) | Viability (%) L929 Cells |

|---|---|

| 6 | 116 |

| 12 | 105 |

| 25 | 96 |

| 50 | 85 |

| 100 | 92 |

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a critical role in interacting with cellular targets involved in metabolic pathways and gene expression regulation.

Case Studies

Several case studies have explored the therapeutic applications of similar compounds in preclinical models. For instance:

- Inflammatory Disorders : Compounds with similar structures have been tested for their efficacy in models of rheumatoid arthritis, showing promise as inhibitors of phosphoinositide 3 kinase (PI3K), which is implicated in inflammatory pathways .

- Cancer Research : The potential anticancer properties were evaluated in vitro using various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves several steps that typically include the formation of the oxadiazole ring followed by the incorporation of the nicotinamide moiety. The oxadiazole derivatives are synthesized using methods such as oxidative cyclization of acylhydrazides or through reactions involving semicarbazones and thiosemicarbazides .

The structural formula can be represented as follows:The specific molecular weight and structure can be derived from PubChem data, which provides insights into its chemical properties .

Antimicrobial and Antiviral Properties

Compounds containing the oxadiazole moiety have been reported to exhibit significant antimicrobial and antiviral activities. Research indicates that derivatives of 5-methyl-1,3,4-oxadiazole possess properties that could be harnessed to combat various pathogens. For instance, studies have shown that these compounds can inhibit the replication of certain viruses and bacteria, making them candidates for further development in antimicrobial therapies .

Neuroprotective Effects

One of the most promising applications of this compound is its potential use in treating neurodegenerative diseases such as Alzheimer’s disease. The compound has been shown to interact with nicotinamide N-methyltransferase (NNMT), an enzyme implicated in the pathogenesis of Alzheimer’s disease due to its role in methylating nicotinamide . By inhibiting NNMT, this compound may help reduce tau pathology associated with neurodegeneration .

Alzheimer's Disease

Research indicates that this compound could be effective in treating Alzheimer's disease by modulating tau-mediated pathways. The ability to inhibit NNMT suggests a mechanism where this compound may reduce neurofibrillary tangles and improve cognitive function in affected individuals .

Other Neurological Disorders

In addition to Alzheimer’s disease, there is potential for this compound to be explored in other tauopathies such as progressive supranuclear palsy (PSP). The therapeutic implications extend beyond just neurodegenerative diseases; its antimicrobial properties may also make it suitable for developing treatments against infections that complicate neurological conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of oxadiazole derivatives in various applications:

| Study | Findings | Application |

|---|---|---|

| Kumar et al. (2013) | Synthesized oxadiazole derivatives with anticonvulsant activity | Neurological disorders |

| Patent US10377750B2 | Compounds showed potential in treating tauopathies | Alzheimer's disease |

| MDPI Research (2021) | Identified small molecule inhibitors targeting NNMT | Neurodegenerative diseases |

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Key Observations

Structural Differences and Implications

- Raltegravir Potassium: Contains a fluorophenylmethyl group and a 1,3,4-oxadiazole carbonyl linked to a pyrimidinecarboxamide core. The potassium salt improves solubility, while the fluorine enhances lipophilicity and target binding .

- THP Methoxy vs. Simple Ethers : The THP group in the target compound confers higher metabolic stability compared to linear ethers (e.g., methoxy groups), as evidenced by its resistance to cytochrome P450 oxidation in preclinical models .

- Oxadiazole vs. Thiadiazole : The 1,3,4-oxadiazole ring in the target compound exhibits greater electronegativity than the 1,3,4-thiadiazole in analogs from , which may alter binding kinetics in enzyme inhibition assays .

Pharmacokinetic and Pharmacodynamic Insights

- Solubility : The target compound’s predicted logP (1.8) is lower than Raltegravir’s (2.3), suggesting improved aqueous solubility due to the THP group.

- Potency : Raltegravir’s IC₅₀ of 2–7 nM against HIV integrase highlights the importance of the fluorophenyl and pyrimidinecarboxamide groups for potency. The absence of these features in the target compound may limit its efficacy against similar targets .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole and tetrahydropyran moieties in this compound?

- Methodological Answer : The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides using reagents like thionyl chloride or POCl₃ under reflux conditions. For the tetrahydropyran group, a Mitsunobu reaction or nucleophilic substitution (e.g., alkylation of a hydroxyl group with a brominated tetrahydropyran precursor) is effective. Solvent choice (e.g., DMF or THF) and catalysts (e.g., DBU for alkylation) significantly influence yield .

- Validation : Similar strategies were used in synthesizing N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl) derivatives, where cyclization and alkylation steps achieved >70% yields .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton environments (e.g., methyl groups on oxadiazole at δ 2.5–3.0 ppm, pyran methoxy signals near δ 3.7 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .

- Example : In analogous nicotinamide derivatives, discrepancies in NMR integration ratios revealed unreacted starting materials, necessitating column chromatography purification .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity via malachite green assay). Cell viability assays (MTT or resazurin) in cancer or microbial lines can assess cytotoxicity .

- Caveat : Solubility in DMSO/PBS must be optimized to avoid false negatives .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or binding modes of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density on the oxadiazole and pyran groups, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 or EGFR) can model binding interactions. MD simulations (GROMACS) assess stability of ligand-protein complexes .

- Case Study : For a related pyridazine derivative, DFT predicted regioselective attack at the oxadiazole ring, validated experimentally via substituent-directed reactivity .

Q. How to resolve contradictions in spectral data during structure elucidation?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping pyran and oxadiazole protons) require 2D NMR (COSY, HSQC) to assign connectivity. For ambiguous mass fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies decomposition pathways. Cross-validate with synthetic intermediates .

- Example : In a nicotinamide analog, HSQC distinguished methoxy protons from aromatic signals, correcting initial misassignments .

Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?

Q. How do structural modifications (e.g., substituent variation on oxadiazole) impact bioactivity?

- Methodological Answer : Design a library of analogs with substituents varying in steric bulk (methyl vs. cyclohexyl) or electronic nature (electron-withdrawing vs. donating). Test in dose-response assays (IC₅₀ determination) and correlate with computational descriptors (Hammett constants, logP) .

- Insight : In thiadiazole derivatives, methyl groups enhanced metabolic stability but reduced solubility, highlighting a trade-off .

Q. What analytical techniques quantify degradation products under physiological conditions?

- Methodological Answer : Use LC-MS/MS with simulated gastric fluid (pH 2) and plasma (pH 7.4) to monitor hydrolysis of the ester or amide bonds. Accelerated stability studies (40°C/75% RH) identify major degradation pathways (e.g., oxadiazole ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.